molecular formula C37H38N6O2 B563737 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) CAS No. 1076198-52-1

6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one)

Cat. No.: B563737
CAS No.: 1076198-52-1
M. Wt: 598.751
InChI Key: JTVFJNKLNVONRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), also known as 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), is a useful research compound. Its molecular formula is C37H38N6O2 and its molecular weight is 598.751. The purity is usually 95%.
BenchChem offers high-quality 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ondansetron Impurity B, also known as 6,6’-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), is a dimeric impurity of the 5-HT3 receptor antagonist Ondansetron . The primary target of this compound is the 5-HT3 receptor, which is a type of serotonin receptor .

Mode of Action

Given its structural similarity to ondansetron, it is likely that it interacts with the 5-ht3 receptors in a similar manner . Ondansetron, the parent compound, is known to bind to the 5-HT3 receptor and exert its clinical effect .

Biochemical Pathways

Ondansetron, the parent compound, is known to affect the serotonin signaling pathway by blocking the action of serotonin at the 5-ht3 receptors . This leads to a reduction in the activity of the vagus nerve, which plays a key role in mediating nausea and vomiting .

Pharmacokinetics

The parent compound, ondansetron, is known to have a tmax of around 3 hours and a plasma half-life between 3-6 hours . It is also known that the clearance of Ondansetron decreases with age in both pediatric and adult subjects .

Result of Action

It is known that ondansetron, the parent compound, is used to prevent nausea and vomiting associated with cancer chemotherapy, radiotherapy, and surgery .

Action Environment

It is known that the parent compound, ondansetron, can be affected by factors such as age and hepatic function . For instance, elderly subjects have an increased Cmax and AUC of Ondansetron compared to younger subjects, possibly due to an age-related reduction in hepatic function .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ondansetron Impurity B are not well-studied. Given its structural similarity to Ondansetron, it may interact with similar enzymes, proteins, and other biomolecules. Ondansetron is known to bind to the 5-HT3 receptor, a serotonin receptor . Therefore, it is plausible that Ondansetron Impurity B may also interact with this receptor or other related biomolecules.

Cellular Effects

Ondansetron, the parent compound, is known to prevent nausea and vomiting in patients who have undergone surgery or chemotherapy

Molecular Mechanism

Ondansetron, the parent compound, works by blocking the action of serotonin, a natural substance in the brain that may cause nausea and vomiting . Given the structural similarity between Ondansetron and Ondansetron Impurity B, it is possible that Ondansetron Impurity B may exert its effects through a similar mechanism.

Metabolic Pathways

Ondansetron, the parent compound, is metabolized primarily by the CYP3A4 enzyme, with a minor role played by the CYP2D6 enzyme . Given the structural similarity between Ondansetron and Ondansetron Impurity B, it is possible that Ondansetron Impurity B may be involved in similar metabolic pathways.

Properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-3-yl]methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N6O2/c1-22-38-13-15-42(22)20-26-7-11-32-34(36(26)44)28-18-24(5-9-30(28)40(32)3)17-25-6-10-31-29(19-25)35-33(41(31)4)12-8-27(37(35)45)21-43-16-14-39-23(43)2/h5-6,9-10,13-16,18-19,26-27H,7-8,11-12,17,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVFJNKLNVONRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)CC5=CC6=C(C=C5)N(C7=C6C(=O)C(CC7)CN8C=CN=C8C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112429
Record name 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-52-1
Record name 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076198521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-METHYLENEBIS((3RS)-9-METHYL-3-((2-METHYL-1H-IMIDAZOL-1-YL)METHYL)-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83UCA3Y462
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.